molecular formula C8H7ClN2O4 B8434824 Methyl 2-amino-5-chloro-4-nitrobenzoate

Methyl 2-amino-5-chloro-4-nitrobenzoate

Cat. No. B8434824
M. Wt: 230.60 g/mol
InChI Key: AAJYHBAFLIFPEN-UHFFFAOYSA-N
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Patent
US08809326B2

Procedure details

To a suspension of 4-nitroanthranilic acid methyl ester (16.5 g, 84 mmol) in glacial acetic acid (500 mL), a solution of sulfuryl chloride (13.6 g, 0.1 mol) in glacial acetic acid (20 mL) was added dropwise. The homogeneous mixture was stirred at room temperature for 18 h and the solvent was evaporated in vacuo. The residue was dissolved in CH2Cl2 (200 mL) and washed with saturated NaHCO3 (100 mL) and water (100 mL). The organic layer was dried over Na2SO4, filtered, and concentrated. The 1H NMR spectrum of the crude compound revealed the formation of a mixture of products, namely the desired 5-chloro regioisomer, and the byproducts 3-chloro regioisomer and the 3,5-dichlorinated compound. The crude mixture was purified by flash chromatography (silica gel, gradient 30-100% hexanes/CH2Cl2) to afford the desired 5-chloro-4-nitroanthranilic acid methyl ester (7.1 g, 36%) as a pale yellow solid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[C:5](=[CH:7][C:8]([N+:11]([O-:13])=[O:12])=[CH:9][CH:10]=1)[NH2:6].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[C:5](=[CH:7][C:8]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:18])[CH:10]=1)[NH2:6]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC(C=1C(N)=CC(=CC1)[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The homogeneous mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (100 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the formation of a mixture of products
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography (silica gel, gradient 30-100% hexanes/CH2Cl2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C=1C(N)=CC(=C(C1)Cl)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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